Bimatoprost grenod

描述

Context of Intraocular Pressure Regulation and Ocular Pathophysiology Research

Intraocular pressure (IOP) is a critical factor in the health of the eye, maintained by a delicate balance between the production and drainage of aqueous humor (AH). nih.govfrontiersin.org Aqueous humor is produced by the ciliary body and exits the eye primarily through two pathways: the conventional pathway, involving the trabecular meshwork (TM) and Schlemm's canal, and the uveoscleral pathway. arvojournals.org Elevated IOP is the primary modifiable risk factor for glaucoma, a progressive optic neuropathy leading to irreversible vision loss. nih.govfrontiersin.orgeyewiki.orgresearchgate.net Glaucoma is a leading cause of blindness globally, affecting millions of people. frontiersin.orgeyewiki.orgnih.govpolyu.edu.hk In open-angle glaucoma, the most common form, increased resistance to AH outflow through the trabecular meshwork is a key factor in elevated IOP. nih.govfrontiersin.org Research in ocular pathophysiology focuses on understanding the mechanisms underlying diseases like glaucoma and identifying therapeutic targets to regulate IOP and protect the optic nerve. nih.govfrontiersin.org

Historical Development and Pharmacological Evolution of Ocular Prostaglandin (B15479496) Analogues

The history of glaucoma pharmacology dates back centuries, with early attempts at treatment involving substances like the calabar bean. eyewiki.organdersonandshapiro.comresearchgate.net More modern pharmacological approaches began to emerge in the 20th century. eyewiki.organdersonandshapiro.comresearchgate.net The discovery of the IOP-lowering effects of beta-adrenergic antagonists in the 1960s and the subsequent introduction of timolol (B1209231) in the 1970s marked a significant advancement. eyewiki.organdersonandshapiro.comophthalmologytimes.com Carbonic anhydrase inhibitors and alpha-adrenergic agonists were also introduced, expanding the available treatment options. eyewiki.organdersonandshapiro.comresearchgate.netophthalmologytimes.com

A major breakthrough in glaucoma treatment occurred with the introduction of prostaglandin analogues (PGAs) in the mid-1990s. eyewiki.orgresearchgate.netophthalmologytimes.comglaucoma.uk Their effectiveness in lowering IOP was demonstrated in animal models in the 1980s. eyewiki.orgophthalmologytimes.com Latanoprost (B1674536) was the first PGA to receive regulatory approval, quickly becoming a first-line therapy due to its efficacy and convenient once-daily dosing. eyewiki.orgresearchgate.netophthalmologytimes.comglaucoma.uk Following latanoprost, other PGAs such as travoprost (B1681362) and bimatoprost (B1667075) were approved, further solidifying this class of drugs as the gold standard for IOP lowering. eyewiki.orgresearchgate.netnih.gov PGAs primarily reduce IOP by increasing uveoscleral outflow, achieved through remodeling of the ciliary muscle's extracellular matrix via metalloproteinases. eyewiki.org

Emergence of Nitric Oxide-Donating Compounds in Ocular Therapeutic Research

Recent research has highlighted the important role of nitric oxide (NO) in regulating IOP. nih.govresearchgate.netmdpi.com NO is an endogenous signaling molecule that can increase aqueous humor outflow facility, inhibit AH production, regulate ocular blood flow, and potentially protect the optic nerve. researchgate.net NO achieves increased outflow facility by activating cyclic guanosine (B1672433) monophosphate (cGMP), which leads to the relaxation of cells in the trabecular meshwork and Schlemm's canal, thereby decreasing outflow resistance. researchgate.net

The recognition of NO's role in IOP regulation has led to the development of novel compounds that incorporate an NO-donating moiety. eyewiki.orgnih.govresearchgate.netmdpi.comnicox.com These nitric oxide-donating compounds aim to leverage the IOP-lowering effects of NO, potentially offering enhanced efficacy or a dual mechanism of action compared to existing therapies. eyewiki.orgnih.govmdpi.comnicox.comophthalmologytimes.com NCX 470 is a prominent example of this new class of drugs. eyewiki.orgnih.govophthalmologytimes.comspringer.comclinicalleader.com

NCX 470 is a novel, second-generation nitric oxide-donating prostaglandin analogue. springer.comclinicalleader.com It is designed as a single molecule that, upon instillation into the eye and exposure to esterases, is cleaved into its active metabolites: bimatoprost acid (a prostaglandin F2α receptor agonist) and 6-(nitrooxy)-hexanoic acid (an NO-donating moiety). eyewiki.orgnih.gov This structural design allows NCX 470 to exert a dual mechanism of action, combining the established uveoscleral outflow increase associated with prostaglandin analogues like bimatoprost with the trabecular meshwork outflow enhancement mediated by nitric oxide. arvojournals.orgophthalmologytimes.comcakemagazine.orgophthalmologybreakingnews.comhcplive.comfirstwordpharma.com

Preclinical studies have investigated the IOP-lowering activity of NCX 470 in various animal models of ocular hypertension and glaucoma. arvojournals.orgnih.govmdpi.comresearchgate.net These studies have compared NCX 470 to bimatoprost, demonstrating that NCX 470 can lower IOP more effectively. arvojournals.orgnih.govmdpi.comfirstwordpharma.comresearchgate.net For instance, in transiently ocular hypertensive rabbits, NCX 470 significantly blunted the IOP rise, an effect attributed likely to NO release, as equimolar bimatoprost did not show the same effect in this model, which is less responsive to PGF2α agonists. arvojournals.org In ocular normotensive dogs and ocular hypertensive nonhuman primates, species sensitive to both PGF2α analogues and NO, NCX 470 also demonstrated superior IOP-lowering activity compared to equimolar bimatoprost. arvojournals.orgnih.govmdpi.com Data from these studies suggest that NCX 470's enhanced efficacy is due to its dual mechanism, improving trabecular outflow facility and increasing uveoscleral outflow. arvojournals.orgcakemagazine.orgophthalmologybreakingnews.comfirstwordpharma.com

Research findings from clinical trials further support the potential of NCX 470. The Dolomites trial, a clinical study comparing NCX 470 at various concentrations to latanoprost 0.005%, showed that NCX 470 treatment decreased mean diurnal IOP significantly. eyewiki.orgnih.gov Specifically, NCX 470 at concentrations of 0.042% and 0.065% demonstrated statistically significantly greater reductions in mean diurnal IOP compared to latanoprost 0.005% after four weeks. eyewiki.orgnih.gov The Mont Blanc trial, a pivotal Phase 3 study, also demonstrated that NCX 470 0.1% lowered IOP more than latanoprost in patients with open-angle glaucoma or ocular hypertension. ophthalmologytimes.comhcplive.comophthalmologytimes.com These findings indicate that NCX 470, through its dual mechanism of action, has the potential to provide greater IOP lowering compared to existing prostaglandin analogue therapies. nih.govophthalmologytimes.comhcplive.com

Beyond IOP reduction, research has also explored other potential benefits of NCX 470. Studies in rabbits with endothelin-1-induced ischemia/reperfusion injury have suggested that repeated ocular dosing with NCX 470 may ameliorate ocular hemodynamics and retinal cell physiology. researchgate.netnicox.com These effects are likely mediated by both nitric oxide and bimatoprost. researchgate.net Data from these studies also suggest that NCX 470 may reduce oxidative stress and apoptosis in the retina following ischemia/reperfusion. researchgate.netnicox.com

The development of NCX 470 represents an evolution in ocular pharmacology, building upon the success of prostaglandin analogues by incorporating the therapeutic potential of nitric oxide donation. This dual-action approach aims to address the complex mechanisms of IOP regulation and potentially offer enhanced efficacy in the management of conditions like glaucoma and ocular hypertension.

Research Findings: IOP Reduction in Dolomites Study eyewiki.orgnih.gov

| Treatment Group | Concentration (%) | Mean Diurnal IOP Reduction at Week 4 (mmHg) | p-value (vs. Latanoprost 0.005%) |

| NCX 470 | 0.021 | 7.83 | Non-inferior |

| NCX 470 | 0.042 | 8.24 | 0.0281 |

| NCX 470 | 0.065 | 8.67 | 0.0009 |

| Latanoprost 0.005% | 0.005 | 7.43 | - |

Note: Data is derived from the Dolomites study comparing NCX 470 to Latanoprost. eyewiki.orgnih.gov

Research Findings: IOP Reduction in Preclinical Models arvojournals.orgnih.govmdpi.com

| Compound | Species | Baseline IOP (mmHg) | IOP Change vs. Baseline (mmHg) | Comparison to Equimolar Bimatoprost |

| NCX 470 | Transiently Ocular Hypertensive Rabbits | Not specified | Significant blunting of IOP rise | Superior |

| Bimatoprost | Transiently Ocular Hypertensive Rabbits | Not specified | No significant IOP lowering | - |

| NCX 470 | Ocular Normotensive Dogs | 20.0 ± 0.5 | More effective IOP lowering | Superior |

| Bimatoprost | Ocular Normotensive Dogs | 19.9 ± 0.6 | Less effective IOP lowering | - |

| NCX 470 | Ocular Hypertensive Non-human Primates | 26.8 ± 3.5 | More effective IOP lowering | Superior |

| Bimatoprost | Ocular Hypertensive Non-human Primates | 26.6 ± 3.6 | Less effective IOP lowering | - |

Note: Data is illustrative of findings from preclinical studies. Specific time points and peak effects may vary across studies. arvojournals.orgnih.govmdpi.com

Structure

2D Structure

属性

IUPAC Name |

[(E,3S)-1-[(1R,2R,3S,5R)-2-[(Z)-7-(ethylamino)-7-oxohept-2-enyl]-3,5-dihydroxycyclopentyl]-5-phenylpent-1-en-3-yl] 6-nitrooxyhexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46N2O8/c1-2-32-30(36)16-10-4-3-9-15-26-27(29(35)23-28(26)34)21-20-25(19-18-24-13-7-5-8-14-24)41-31(37)17-11-6-12-22-40-33(38)39/h3,5,7-9,13-14,20-21,25-29,34-35H,2,4,6,10-12,15-19,22-23H2,1H3,(H,32,36)/b9-3-,21-20+/t25-,26+,27+,28-,29+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQMJNDRYSYWNJ-BPXWCPHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)OC(=O)CCCCCO[N+](=O)[O-])O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)OC(=O)CCCCCO[N+](=O)[O-])O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ncx 470: Compound Classification and Conceptual Framework in Ocular Research

Chemical Class and Structural Derivation as a Nitric Oxide-Donating Prostamide Analogue

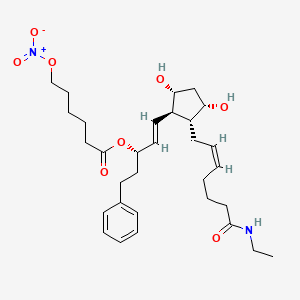

NCX 470 is classified as a novel, second-generation dual-acting nitric oxide (NO)-donating prostaglandin (B15479496) analogue (PGA). nicox.comeyewiki.orgchemsrc.com Specifically, it is described as a NO-donating bimatoprost (B1667075), incorporating Nicox's proprietary NO-donating research platform and bimatoprost in a single molecule. ophthalmologytimes.comophthalmologytimes.com The chemical name for NCX 470 is hexanoic acid, 6-(nitrooxy)-, (1S,2E)-3-[(1R,2R,3S,5R)-2-[(2Z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester. chemsrc.comnih.govnih.gov

Structurally, NCX 470 is designed to release both bimatoprost and a NO-donating moiety upon administration. nicox.comophthalmologytimes.comophthalmologytimes.com When exposed to esterases in the eye, NCX 470 is cleaved into its active metabolites: bimatoprost and 6-(nitrooxy)-hexanoic acid. eyewiki.orgnih.gov Bimatoprost is a prostamide, which is then further metabolized into bimatoprost acid, a prostaglandin F2α receptor agonist. eyewiki.orgnih.gov The 6-(nitrooxy)-hexanoic acid component serves as the NO-donating moiety, ultimately releasing NO in a metabolically active environment. nicox.comeyewiki.orgnih.gov This structural design links the prostamide analogue bimatoprost with a NO-donating component. arvojournals.orgarvojournals.org

Rationale for Dual Mechanism of Action Design in Ocular Homeostasis

The rationale behind designing NCX 470 with a dual mechanism of action stems from the desire to enhance the reduction of intraocular pressure (IOP) by targeting two primary aqueous humor outflow pathways: the uveoscleral pathway and the conventional (trabecular meshwork/Schlemm's canal) pathway. ophthalmologytimes.comcakemagazine.orghcplive.comnih.gov Elevated IOP is a primary risk factor for conditions like open-angle glaucoma and ocular hypertension, and lowering IOP is the only proven effective treatment. hcplive.com

Prostaglandin analogues, such as bimatoprost, are considered a standard treatment for lowering IOP, primarily by increasing uveoscleral outflow. arvojournals.orgnih.gov However, a significant proportion of patients may not achieve their target IOP with existing monotherapies. ophthalmologytimes.com Nitric oxide is recognized for its important role in regulating IOP, mainly by inducing vasodilation and smooth muscle relaxation, which increases outflow through the conventional pathway (trabecular meshwork and Schlemm's canal). eyewiki.orgcakemagazine.orgnih.govresearchgate.net

By combining a prostamide analogue (bimatoprost) with a NO-donating moiety in a single molecule, NCX 470 is designed to leverage the distinct IOP-lowering effects of both components. ophthalmologytimes.comophthalmologytimes.comresearchgate.net Upon breakdown, bimatoprost acts via the uveoscleral pathway, while the released NO acts on the conventional outflow pathway. eyewiki.orgcakemagazine.orgnih.govresearchgate.net This dual mechanism is hypothesized to provide greater IOP lowering compared to therapies acting through only one pathway. eyewiki.orgnih.gov Preclinical studies in animal models of ocular hypertension and glaucoma have shown that NCX 470 is more effective at lowering IOP than equimolar doses of bimatoprost, supporting the potential benefits of this dual-acting approach. chemsrc.comarvojournals.orgarvojournals.orgnih.gov The NO component may also offer additional benefits such as enhanced blood flow and anti-inflammatory activity, potentially relevant to ocular health and protection. ophthalmologytimes.comresearchgate.net

Synthetic Pathways and Molecular Engineering Strategies of Ncx 470

Multi-Step Chemical Synthesis Route from Precursors

The synthesis of NCX 470 is described as a three-step process originating from bimatoprost (B1667075). arvojournals.orgarvojournals.org The initial step involves the reaction of bimatoprost with butylboronic acid. arvojournals.orgarvojournals.org Following this, the intermediate product is reacted with 6-bromohexanoyl chloride. arvojournals.orgarvojournals.org This reaction sequence leads to the formation of Intermediate 1, identified as (1E,3S)-1-[(1S,5R,6R,7R)-3-butyl-7-[(2Z)-6-(ethylcarbamoyl)hex-2-en-1-yl]-2,4-dioxa-3-borabicyclo [3.2.1]octan-6-yl]-5-phenylpent-1-en-3-yl 6-bromohexanoate. arvojournals.orgarvojournals.org The final step in the synthesis route involves the reaction of Intermediate 1 with silver nitrate (B79036) to yield NCX 470. arvojournals.orgarvojournals.org The resulting NCX 470 is subsequently purified from the reaction mixture, typically utilizing techniques such as reverse-phase high-performance liquid chromatography (HPLC). arvojournals.orgarvojournals.org

Integration of Nitric Oxide Moiety via Esterification Techniques

A key aspect of the molecular engineering of NCX 470 is the integration of the nitric oxide-donating moiety. This is achieved through the esterification of the hydroxyl group located at position 15 of the bimatoprost structure. arvojournals.orgresearchgate.netencyclopedia.pub The molecule serving as the nitric oxide donor and being esterified to bimatoprost is the 6-(nitrooxy)hexanoic acid residue. researchgate.netencyclopedia.pub This specific ester linkage at the C15 hydroxyl position is crucial for the compound's design as an NO-donating bimatoprost derivative. arvojournals.orgresearchgate.netencyclopedia.pub The 6-(nitrooxy)hexanoic acid residue is the component responsible for the release of nitric oxide upon administration. researchgate.net

| Step | Reactants | Product / Intermediate | Key Reaction Type |

| 1 | Bimatoprost, Butylboronic acid | Intermediate Product | Reaction with Boronic Acid |

| 2 | Intermediate Product, 6-bromohexanoyl chloride | Intermediate 1 | Acylation (via Acid Chloride) |

| 3 | Intermediate 1, Silver nitrate | NCX 470 | Nitration / Displacement |

Mechanistic Investigations of Ncx 470 in Ocular Physiological Processes

Elucidation of Dual Mechanisms of Action: Prostaglandin (B15479496) F2α and Nitric Oxide Signaling

NCX 470 functions as a NO-donating bimatoprost (B1667075), incorporating a NO moiety esterified with the hydroxyl group at position 15 of the bimatoprost structure. arvojournals.org This unique structure allows it to exert influence through two distinct, yet complementary, signaling cascades within the eye. arvojournals.orgcakemagazine.orgophthalmologytimes.comnih.goveyesoneyecare.com

Prostaglandin F2α Receptor Activation and Associated Uveoscleral Outflow Pathways

As a derivative of bimatoprost, NCX 470 is designed to activate prostaglandin F2α (FP) receptors. arvojournals.orgnih.govencyclopedia.pub Activation of FP receptors is a well-established mechanism for increasing uveoscleral outflow, a pressure-independent pathway for aqueous humor drainage. arvojournals.orgresearchgate.netmdpi.comencyclopedia.pubcjnmcpu.com This process involves the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral tissue, facilitating the flow of aqueous humor through this pathway. encyclopedia.pub Studies have shown that NCX 470's effects include statistically significant increases in uveoscleral outflow. cakemagazine.orgnasdaq.com

Nitric Oxide Signaling Pathway Activation and Conventional Outflow Enhancement

In addition to its prostaglandin-mediated effects, NCX 470 releases nitric oxide (NO) in ocular tissues. arvojournals.orgresearchgate.net NO is a crucial signaling molecule involved in regulating IOP, primarily by enhancing aqueous humor drainage through the conventional outflow pathway, which includes the trabecular meshwork (TM) and Schlemm's canal (SC). arvojournals.orgnicox.commdpi.comeyesoneyecare.comarvojournals.org This pathway is the primary route for aqueous humor exit and is often implicated in elevated IOP in conditions like glaucoma. arvojournals.orgmdpi.comcjnmcpu.com NCX 470 has been shown to increase outflow facility, a measure of how easily aqueous humor drains through the conventional pathway. cakemagazine.orgnasdaq.com

Role of Soluble Guanylate Cyclase (sGC) Activation

The effects of NO on conventional outflow are largely mediated through the activation of soluble guanylate cyclase (sGC). arvojournals.orgnicox.comresearchgate.netmdpi.comeyesoneyecare.comeuronext.com sGC is an enzyme that, upon binding with NO, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). arvojournals.orgwikipedia.org

Regulation of Cyclic Guanosine Monophosphate (cGMP) Production in Ocular Tissues

The production of cGMP in ocular tissues serves as a surrogate marker for NO release and activity. arvojournals.orgresearchgate.net Increased levels of cGMP in the aqueous humor and iris/ciliary body following NCX 470 administration indicate the activation of the NO/cGMP signaling pathway. arvojournals.orgresearchgate.netarvojournals.org This increase in cGMP is associated with the relaxation of the trabecular meshwork and Schlemm's canal, thereby enhancing conventional outflow facility. researchgate.net

Research findings demonstrate a significant increase in cGMP levels in ocular tissues after topical administration of NCX 470. For example, in pigmented Dutch Belted rabbits, instillation of NCX 470 led to a progressive increase in cGMP levels in both the iris/ciliary body and aqueous humor, reaching maximum levels at 18 and 24 hours post-dosing. arvojournals.orgarvojournals.org

| Ocular Compartment | Baseline cGMP (pmol/tissue or mL) | cGMP at 18 hours post-NCX 470 (pmol/tissue or mL) | cGMP at 24 hours post-NCX 470 (pmol/tissue or mL) |

| Iris/Ciliary Body | 9.4 ± 0.7 pmol/g tissue arvojournals.orgarvojournals.org | 28.6 ± 1.1 pmol/g tissue arvojournals.orgarvojournals.org | 24.8 ± 4.6 pmol/g tissue arvojournals.orgarvojournals.org |

| Aqueous Humor | 9.3 ± 2.0 pmol/mL arvojournals.orgarvojournals.org | 18.0 ± 2.3 pmol/mL arvojournals.orgarvojournals.org | 23.9 ± 1.0 pmol/mL arvojournals.orgarvojournals.org |

*Data are mean ± SEM. arvojournals.orgarvojournals.org

Mechanistic Interplay and Synergistic Contributions to Outflow Dynamics

The dual mechanisms of action of NCX 470, targeting both the uveoscleral and conventional outflow pathways, are believed to contribute synergistically to its IOP-lowering efficacy. arvojournals.orgcakemagazine.orgnih.govcjnmcpu.com By simultaneously addressing both major outflow routes, NCX 470 may achieve greater IOP reduction compared to agents that primarily target only one pathway. nicox.comresearchgate.nethcplive.comnih.govresearchgate.net Studies in animal models have shown that NCX 470 lowers IOP more effectively than equimolar bimatoprost, supporting the concept of synergistic contributions from its NO-donating component. arvojournals.orgresearchgate.netencyclopedia.pubarvojournals.org Clinical trial results also suggest that NCX 470 can provide greater IOP lowering compared to latanoprost (B1674536), a widely used PGF2α analogue. nih.govhcplive.comophthalmologytimes.comophthalmologytimes.com

Ocular Biotransformation and Contribution of Active Metabolites

Enzymatic Cleavage into Bimatoprost and 6-(nitrooxy)-hexanoic acid

Upon administration to the eye, NCX 470 undergoes enzymatic cleavage. nih.gov This process is primarily mediated by esterases present in the ocular tissues. nih.gov The cleavage results in the formation of two main active metabolites: bimatoprost and 6-(nitrooxy)-hexanoic acid. nih.govresearchgate.netarvojournals.orgnicox.com This hydrolysis is a crucial step in the activation of NCX 470, allowing its constituent parts to exert their pharmacological effects within the eye. nih.gov

Subsequent Conversion to Bimatoprost Acid and its Pharmacological Role

Following the initial enzymatic cleavage of NCX 470, the released bimatoprost is subsequently converted to bimatoprost acid. nih.govresearchgate.net Bimatoprost acid is a potent agonist of the prostaglandin F2α (FP) receptor. nih.govresearchgate.netarvojournals.orgmdpi.com Activation of FP receptors is a well-established mechanism for lowering IOP. arvojournals.orgkau.edu.sa While bimatoprost itself is considered a prostamide and its precise mechanism has been debated, with some evidence suggesting activity at prostamide receptors, the conversion to bimatoprost acid and its action on FP receptors is a significant pathway contributing to the IOP reduction observed with bimatoprost and, consequently, NCX 470. arvojournals.orgdrugbank.comtandfonline.comnih.govnih.govsante.frnih.gov Bimatoprost acid's pharmacological role primarily involves increasing the outflow of aqueous humor. drugbank.comnih.gov

Metabolite Activity Profiles on Ocular Outflow Systems

The IOP-lowering effect of NCX 470 is attributed to the combined activity of its two main metabolites: bimatoprost (and its subsequent conversion to bimatoprost acid) and 6-(nitrooxy)-hexanoic acid, which releases nitric oxide (NO). nih.govontosight.airesearchgate.netarvojournals.orgnicox.com These metabolites exert their effects on the two primary aqueous humor outflow pathways: the uveoscleral outflow pathway and the conventional (trabecular meshwork and Schlemm's canal) outflow pathway. kau.edu.saarvojournals.orgdrugbank.comtaylorandfrancis.comresearchgate.net

Bimatoprost, acting through FP receptors (via bimatoprost acid) and potentially prostamide receptors, is known to increase uveoscleral outflow. arvojournals.orgkau.edu.saarvojournals.orgtaylorandfrancis.com This is thought to involve remodeling of the extracellular matrix in the ciliary muscle. kau.edu.saarvojournals.org Additionally, studies suggest bimatoprost can increase conventional outflow facility, possibly by interacting with prostamide receptors in the trabecular meshwork. arvojournals.orgtandfonline.comnih.govresearchgate.net

The 6-(nitrooxy)-hexanoic acid moiety of NCX 470 releases NO. nih.govresearchgate.netarvojournals.orgnicox.com NO is a signaling molecule known to play a role in regulating IOP homeostasis and ocular blood flow. nicox.com NO primarily enhances the conventional outflow pathway by relaxing the trabecular meshwork and increasing the permeability of Schlemm's canal. ontosight.aimdpi.comnicox.commedchemexpress.com This effect is mediated through the activation of soluble guanylate cyclase (sGC) and the subsequent increase in cyclic guanosine monophosphate (cGMP) levels within the trabecular meshwork cells. ontosight.aimdpi.comnicox.comarvojournals.org

Studies in animal models have demonstrated that NCX 470 is more effective at lowering IOP than equimolar doses of bimatoprost, suggesting that the NO-donating component contributes additional IOP reduction. nih.govresearchgate.netarvojournals.orgarvojournals.orgmdpi.comarvojournals.org Research in non-human primates and human trabecular meshwork/Schlemm's canal constructs indicates that NCX 470 increases both outflow facility (conventional outflow) and uveoscleral outflow. nicox.com This dual mechanism of action, targeting both major outflow pathways, differentiates NCX 470 from traditional prostaglandin analogs and is believed to contribute to its enhanced efficacy. nih.govontosight.aimdpi.commedchemexpress.com

Data from preclinical studies illustrate the impact of NCX 470 and its metabolites on ocular parameters. For instance, in ocular normotensive Beagle dogs, repeated daily dosing of NCX 470 resulted in a greater average IOP decrease compared to bimatoprost. nicox.com

| Treatment Group | Average IOP Decrease (mmHg) |

| Vehicle | -0.45 ± 0.22 |

| NCX 470 | -6.06 ± 0.15 |

| Bimatoprost (Lumigan) | -3.60 ± 0.22 |

Source: Adapted from nicox.com

Studies in pigmented Dutch Belted rabbits showed that NCX 470 treatment led to increased levels of cGMP in the aqueous humor and iris/ciliary body, indicating NO release and activation of the NO/cGMP pathway. arvojournals.org

| Ocular Compartment | Treatment | cGMP Levels (pmol/g tissue or pmol/mL) at 18 hours | cGMP Levels (pmol/g tissue or pmol/mL) at 24 hours |

| Iris/Ciliary Body | Vehicle (Basal) | 9.4 ± 0.7 | - |

| Iris/Ciliary Body | NCX 470 (0.042%) | 28.6 ± 1.1 | 24.8 ± 4.6 |

| Aqueous Humor | Vehicle (Basal) | 9.3 ± 2.0 | - |

| Aqueous Humor | NCX 470 (0.042%) | 18.0 ± 2.3 | 23.9 ± 1.0 |

Source: Adapted from arvojournals.org

This data supports the understanding that NCX 470's mechanism involves both the bimatoprost-mediated effects on uveoscleral and conventional outflow and the NO-mediated enhancement of conventional outflow. nih.govontosight.ainicox.commdpi.commedchemexpress.com

Preclinical Pharmacological Research and Efficacy Models of Ncx 470

In Vivo Studies on Ocular Pressure Reduction in Animal Models

NCX 470 has been tested in various animal models to assess its ability to reduce elevated IOP arvojournals.orgarvojournals.orgresearchgate.net. These studies provide crucial data on its potential as a therapeutic agent for conditions characterized by increased IOP, such as glaucoma arvojournals.orgarvojournals.orgresearchgate.net.

Investigations in Transient Ocular Hypertensive Rabbit Models

Studies in transient ocular hypertensive (tOHT) New Zealand white rabbits have been conducted to evaluate the IOP-lowering efficacy of NCX 470 arvojournals.orgchemsrc.commedchemexpress.comarvojournals.orgresearchgate.net. In this model, ocular hypertension is induced, and the effect of NCX 470 on the elevated IOP is measured arvojournals.orgchemsrc.commedchemexpress.comarvojournals.orgresearchgate.net. NCX 470 (0.14%) significantly lowered IOP in tOHT-rabbits, demonstrating an Emax of -7.2 ± 2.8 mm Hg at 90 minutes arvojournals.orgresearchgate.netresearchgate.netnih.gov. Notably, bimatoprost (B1667075) at an equimolar dose (0.1%) was not effective in this specific model arvojournals.orgarvojournals.orgresearchgate.netresearchgate.netnih.gov. This suggests that the NO-donating moiety of NCX 470 contributes significantly to its IOP-lowering effect in this model, which is known to be less responsive to prostaglandin (B15479496) F2alpha agonists alone but responsive to NO arvojournals.orgarvojournals.org.

Studies in Chronic Ocular Hypertensive Monkey Models (e.g., Laser-Induced Glaucoma)

The efficacy of NCX 470 has also been investigated in cynomolgus monkeys with laser-induced ocular hypertension (OHT-monkeys), a model that mimics chronic elevated IOP seen in glaucoma arvojournals.orgarvojournals.orgresearchgate.netarvojournals.orgmedkoo.com. In OHT-monkeys, NCX 470 (0.042%) demonstrated greater efficacy in lowering IOP compared to an equimolar dose of bimatoprost (0.03%) arvojournals.orgresearchgate.netresearchgate.netnih.govarvojournals.orgresearchgate.net. At 18 hours post-dosing, NCX 470 resulted in an IOP change of -7.7 ± 1.4 mm Hg, while equimolar bimatoprost showed a change of -4.8 ± 1.7 mm Hg (P < 0.05) arvojournals.orgresearchgate.netresearchgate.netnih.govarvojournals.orgresearchgate.net. Both compounds progressively lowered IOP, reaching maximum activity between 6 and 24 hours post-dosing, but NCX 470 was more active at several time points, including 4, 6, and 24 hours arvojournals.org.

Evaluation in Ocular Normotensive Dog Models

Studies in ocular normotensive (ONT) dogs have also been conducted to assess the IOP-lowering effects of NCX 470 arvojournals.orgarvojournals.orgresearchgate.netarvojournals.org. In ONT-dogs, NCX 470 (0.042%) was more effective than equimolar bimatoprost (0.03%) in reducing IOP arvojournals.orgarvojournals.orgresearchgate.netresearchgate.netnih.govarvojournals.org. At 18 hours post-dosing, NCX 470 led to an IOP change of -5.4 ± 0.7 mm Hg, while equimolar bimatoprost resulted in a change of -3.4 ± 0.7 mm Hg (P < 0.05) arvojournals.orgresearchgate.netresearchgate.netnih.govarvojournals.org. The IOP-lowering effect in ONT-dogs tended to increase over time, reaching a steady state between 6 and 24 hours arvojournals.org. Repeated daily dosing of NCX 470 at 0.042% in ONT-dogs resulted in sustained IOP lowering over time arvojournals.orgarvojournals.org.

Comparative Preclinical Efficacy Against Equimolar Bimatoprost in Various Species

Across the studied animal models, NCX 470 consistently demonstrated greater IOP-lowering efficacy compared to equimolar doses of bimatoprost arvojournals.orgmedchemexpress.comdovepress.comarvojournals.orgresearchgate.netresearchgate.netnih.govarvojournals.orgresearchgate.netresearchgate.netmdpi.comnicox.com. In transiently ocular hypertensive rabbits, NCX 470 was effective while equimolar bimatoprost was not arvojournals.orgarvojournals.orgresearchgate.netresearchgate.netnih.gov. In both ocular normotensive dogs and ocular hypertensive monkeys, NCX 470 at 0.042% reduced IOP more significantly than equimolar bimatoprost at 0.03% arvojournals.orgresearchgate.netresearchgate.netnih.govarvojournals.orgresearchgate.netresearchgate.netmdpi.com. On average, NCX 470 was approximately three times more potent than bimatoprost in ONT-dogs arvojournals.orgarvojournals.org. This enhanced efficacy is attributed to NCX 470's dual mechanism, combining the effects of bimatoprost and nitric oxide signaling arvojournals.orgresearchgate.netarvojournals.orgnih.gov.

| Animal Model | NCX 470 Concentration | Equimolar Bimatoprost Concentration | IOP Change (mm Hg) - NCX 470 (at peak effect/18h) | IOP Change (mm Hg) - Bimatoprost (at peak effect/18h) | P-value (NCX 470 vs Bimatoprost) | Source |

| Transient Ocular Hypertensive Rabbit | 0.14% | 0.1% | -7.2 ± 2.8 (at 90 min) | Noneffective | Not specified (qualitative) | arvojournals.orgresearchgate.netresearchgate.netnih.gov |

| Chronic Ocular Hypertensive Monkey (Laser-Induced) | 0.042% | 0.03% | -7.7 ± 1.4 (at 18 hours) | -4.8 ± 1.7 (at 18 hours) | < 0.05 | arvojournals.orgresearchgate.netresearchgate.netnih.govarvojournals.orgresearchgate.net |

| Ocular Normotensive Dog | 0.042% | 0.03% | -5.4 ± 0.7 (at 18 hours) | -3.4 ± 0.7 (at 18 hours) | < 0.05 | arvojournals.orgresearchgate.netresearchgate.netnih.govarvojournals.org |

Research into Ocular Hemodynamics and Retinal Cell Physiology

Beyond its IOP-lowering effects, preclinical research has explored the potential of NCX 470 to influence ocular hemodynamics and provide protective effects on retinal cells nicox.comarvojournals.orgbiospace.comnicox.comnicox.comsciprofiles.comnih.govresearchgate.netnicox.com. These investigations are particularly relevant given that glaucoma involves not only elevated IOP but also potential vascular dysfunction and retinal damage nicox.comophthalmologytimes.com.

Application of Ischemia/Reperfusion Injury Models (e.g., Endothelin-1-Induced)

Studies using endothelin-1 (B181129) (ET-1)-induced ischemia/reperfusion injury models in rabbits have been conducted to assess the effects of NCX 470 on ocular hemodynamics and retinal cell physiology nicox.comarvojournals.orgbiospace.comnicox.comnicox.comsciprofiles.comnih.govresearchgate.netnicox.comnicox.com. ET-1 injection nearby the optic nerve head in rabbits induces changes similar to those seen in glaucoma, including increased IOP, altered ocular hemodynamics (like increased ophthalmic artery resistive index or OA-RI), and impaired retinal function arvojournals.orgresearchgate.netbiospace.comnicox.comnicox.comsciprofiles.comnih.govresearchgate.netnicox.com.

Repeated ocular dosing with NCX 470 (0.1%) in this model reversed the ET-1-induced changes in IOP, OA-RI, and electroretinogram (ERG) responses arvojournals.orgnicox.comsciprofiles.comnih.govresearchgate.netnicox.com. Specifically, NCX 470 prevented the increase in IOP and OA-RI caused by ET-1 and restored the amplitude of ERG responses, which had declined due to the ischemic injury arvojournals.orgnicox.comsciprofiles.comnih.govresearchgate.netnicox.com. These effects suggest that NCX 470 improves ocular perfusion and retinal function in damaged eyes nicox.comarvojournals.orgbiospace.comnicox.comnicox.comsciprofiles.comnih.govresearchgate.netnicox.com.

Furthermore, NCX 470 treatment in the ET-1 model reduced markers of oxidative stress (such as reduced glutathione (B108866) and manganese superoxide (B77818) dismutase) and apoptosis (like Caspase-3 and DNA fragmentation) in the retina arvojournals.orgnicox.comsciprofiles.comnih.govresearchgate.netnicox.com. Comparative studies in this model showed that bimatoprost (at both FDA-approved and equimolar doses to NCX 470) was numerically less effective than NCX 470 in ameliorating these parameters arvojournals.orgnih.govresearchgate.net. These findings indicate that NCX 470 may possess protective properties for the retina and optic nerve head beyond its IOP-lowering capability, likely mediated through both its NO-donating and bimatoprost components nicox.comarvojournals.orgnih.govresearchgate.net.

| Parameter | Vehicle (ET-1 treated) (Week 6) | NCX 470 (0.1%) (Week 6) | Bimatoprost (0.01%) (Week 6) | Bimatoprost (0.072%) (Week 6) | Source |

| IOP (mm Hg) | 24.8 ± 0.3 | 18.1 ± 0.6 | Not explicitly stated for Week 6 in comparison table | Not explicitly stated for Week 6 in comparison table | arvojournals.orgnih.gov |

| OA-RI | 0.55 ± 0.01 | 0.33 ± 0.01 | Partially demonstrated | Partially demonstrated | arvojournals.orgnih.gov |

| ERG Amplitude (Rod/Cone Response) | Decreased | Restored | Partially demonstrated | Partially demonstrated | arvojournals.orgnih.gov |

| Retinal Oxidative Stress Markers (e.g., GSH) | Increased | Reduced | Numerically less effective | Numerically less effective | arvojournals.orgnih.govresearchgate.netnicox.com |

| Retinal Apoptosis Markers (e.g., Caspase-3) | Increased | Reduced | Numerically less effective | Numerically less effective | arvojournals.orgnih.govresearchgate.netnicox.com |

Assessment of Ophthalmic Artery Resistive Index

The ophthalmic artery resistive index (OA-RI) is a measure used to assess resistance to blood flow in the ophthalmic artery. nih.govnicox.com Elevated OA-RI can indicate compromised ocular blood flow, a factor implicated in the pathogenesis of some ocular conditions. nicox.com

In preclinical studies using the ET-1-induced ischemia/reperfusion model in rabbits, ET-1 treatment led to a significant increase in OA-RI. preprints.orgarvojournals.orgnih.govnicox.com Treatment with NCX 470 prevented this increase, maintaining OA-RI values similar to baseline levels. preprints.orgarvojournals.orgnih.govnicox.comnih.gov For instance, in one study, the OA-RI in vehicle-treated eyes increased from a baseline of 0.36 ± 0.02 to 0.55 ± 0.01 at week 6, while in NCX 470-treated eyes, it remained at approximately 0.33 ± 0.01 at week 6. preprints.orgarvojournals.orgnih.gov This suggests that NCX 470 may ameliorate ocular hemodynamics by preventing the rise in ophthalmic artery resistance observed in this injury model. preprints.orgarvojournals.orgnih.govnicox.com

| Treatment Group | Baseline OA-RI (mean ± SEM) | Week 6 OA-RI (mean ± SEM) |

| Vehicle | 0.36 ± 0.02 | 0.55 ± 0.01 |

| NCX 470 | 0.34 ± 0.02 | 0.33 ± 0.01 |

| LUM | - | Partially reversed |

| BIM | - | Partially reversed |

Electrophysiological Characterization of Retinal Function (e.g., Electroretinogram)

Electrophysiological techniques, such as electroretinography (ERG), are used to assess the function of the retina's photoreceptor and other cells. nih.govnicox.com Changes in ERG responses can indicate retinal dysfunction. nih.govnicox.com

In the rabbit ischemia/reperfusion model, ET-1 treatment resulted in a decline in rod and cone function as determined by ERG assessment. arvojournals.orgnih.gov NCX 470 treatment was shown to restore ERG amplitude, suggesting a protective effect on retinal function. preprints.orgarvojournals.orgnih.govnih.gov This effect on ERG amplitude was reported to be more pronounced with NCX 470 compared to bimatoprost (LUM or BIM) in some studies. preprints.orgarvojournals.orgnih.gov

Investigation of Retinal Cell Integrity and Survival Pathways

Preclinical research has also investigated the effects of NCX 470 on retinal cell integrity and survival pathways, including its influence on oxidative stress, inflammation, and apoptosis. preprints.orgarvojournals.orgnih.govresearchgate.netnih.gov

Modulation of Oxidative Stress Markers (e.g., Reduced Glutathione, 8-Hydroxy-2-Deoxyguanosine)

Oxidative stress is a key factor contributing to retinal damage in various ocular pathologies. mdpi.comfrontiersin.org Markers such as reduced glutathione (GSH) and 8-Hydroxy-2-deoxyguanosine (8-OH2dG) are used to assess oxidative stress levels. preprints.orgarvojournals.orgnih.govresearchgate.net GSH is an important antioxidant, while 8-OH2dG is a marker of DNA oxidative damage. preprints.orgarvojournals.orgnih.govresearchgate.net

In the ET-1-induced ischemia/reperfusion model, ET-1 treatment led to a decrease in GSH levels and a significant increase in 8-OH2dG content in the retina. preprints.orgarvojournals.orgnih.govresearchgate.net NCX 470 treatment prevented the decrease in GSH levels, maintaining them similar to those in naive eyes, and significantly reduced the increase in 8-OH2dG content compared to vehicle-treated eyes. preprints.orgarvojournals.orgnih.govresearchgate.net Bimatoprost (LUM and BIM) also showed effectiveness on these parameters, although NCX 470 was reported to be numerically more effective in some instances. preprints.orgarvojournals.orgnih.govresearchgate.net

| Treatment Group | Reduced Glutathione (GSH) Levels (µmoL/mg protein, mean ± SEM) | 8-Hydroxy-2-Deoxyguanosine (8-OH2dG) Levels (pg/µg DNA, mean ± SEM) |

| Naive | - | 18.9 ± 0.7 |

| Vehicle | 1.31 ± 0.25 | 57.5 ± 6.3 |

| NCX 470 | Similar to naive, significantly increased vs. Vehicle | 34.1 ± 5.0 |

| LUM | Effective (data not explicitly provided in snippets) | Effective (data not explicitly provided in snippets) |

| BIM | Effective (data not explicitly provided in snippets) | Effective (data not explicitly provided in snippets) |

Note: Specific GSH values for Naive, NCX 470, LUM, and BIM were not consistently provided with standard errors across all snippets, but NCX 470 levels were described as similar to naive and significantly increased compared to vehicle. preprints.orgarvojournals.orgnih.govresearchgate.net LUM and BIM were reported as effective. preprints.orgarvojournals.orgnih.govresearchgate.net Specific 8-OH2dG values for LUM and BIM were not explicitly provided with standard errors in the snippets, but they were reported as effective. preprints.orgarvojournals.orgnih.govresearchgate.net

Influence on Inflammatory Processes and Associated Markers (e.g., Caspase-3)

Inflammation plays a role in retinal damage. mdpi.comfrontiersin.orgnih.gov While Caspase-3 is primarily an apoptotic marker, its activity and expression can be indicative of cellular stress and the initiation of programmed cell death pathways which can be linked to inflammatory processes. preprints.orgarvojournals.orgnih.govnicox.comnih.gov Pro-inflammatory cytokines such as IL-1β and TNFα are also markers of inflammation. nih.govnicox.comresearchgate.net

In the rabbit model, ET-1 treatment increased levels of pro-inflammatory cytokines like IL-1β and TNFα in the retina. nih.govnicox.comresearchgate.net NCX 470 treatment brought these cytokine levels back to near-physiologic levels. nih.govnicox.com This effect was also observed with BIM and LUM, although numerically to a lesser extent. nih.govnicox.com Caspase-3 activity and protein expression were also increased after ET-1 treatment. preprints.orgarvojournals.orgnih.govnicox.comresearchgate.net NCX 470 significantly reduced ET-1-induced changes in Caspase-3 activity and expression, suggesting a reduction in processes associated with cell death. preprints.orgarvojournals.orgnih.govnicox.comresearchgate.net BIM and LUM also diminished Caspase-3 levels, but not to the same extent as NCX 470. preprints.orgarvojournals.orgnih.govnicox.comresearchgate.net

| Treatment Group | Caspase-3 Activity (mU/µg, mean ± SEM) |

| Naive | 17.8 ± 5.6 |

| Vehicle | 35.9 ± 4.4 |

| NCX 470 | 5.1 ± 0.7 |

| LUM | 23.7 ± 3.6 |

| BIM | 20.5 ± 1.7 |

Regulation of Apoptotic Mechanisms (e.g., DNA Fragmentation by TUNEL Staining)

Apoptosis, or programmed cell death, is a significant contributor to retinal cell loss in various ocular diseases. mdpi.comnih.gov DNA fragmentation is a hallmark of the late stages of apoptosis and can be detected using techniques like TUNEL staining. arvojournals.orgnih.govnih.gov

Preclinical studies utilizing the ET-1-induced ischemia/reperfusion model in rabbits assessed apoptotic cell determination in retinal sections using TUNEL staining. arvojournals.orgnih.govnih.gov The results indicated that NCX 470 treatment prevented cellular apoptosis of retinal ganglion cells (RGCs) and cells in the inner nuclear layer (INL) and outer nuclear layer (ONL). nih.gov This was highlighted by a decrease in markers associated with the apoptotic process, including reduced Caspase-3 activity and protein expression, as well as diminished DNA fragmentation as shown by TUNEL staining. arvojournals.orgnih.govresearchgate.netnih.gov

In Vitro Studies on Aqueous Humor Dynamics and Outflow Pathways

In vitro studies have been conducted to investigate the effects of NCX 470 on aqueous humor dynamics and outflow pathways, specifically focusing on the conventional (trabecular meshwork/Schlemm's canal) and unconventional (uveoscleral) pathways. ontosight.aifirstwordpharma.comarvojournals.orgresearchgate.netnicox.comopenophthalmologyjournal.com

NCX 470 is designed to release nitric oxide (NO) in addition to its bimatoprost component. nicox.comontosight.aiophthalmologytimes.comfirstwordpharma.comophthalmologytimes.com NO is known to primarily increase aqueous humor drainage through the trabecular meshwork and Schlemm's canal pathway by relaxing the trabecular meshwork. ontosight.aifirstwordpharma.comarvojournals.orgresearchgate.net Bimatoprost, a prostaglandin F2α analog, is known to primarily increase uveoscleral outflow. ontosight.aiarvojournals.orgresearchgate.netopenophthalmologyjournal.com

In vitro studies using human trabecular meshwork/Schlemm's canal constructs have shown that NCX 470 increases outflow facility. firstwordpharma.comnicox.com Compared to equimolar bimatoprost, NCX 470 demonstrated a greater effect on increasing outflow facility in these constructs. firstwordpharma.comnicox.com This suggests that the NO-donating component of NCX 470 contributes to enhancing conventional outflow. firstwordpharma.comnicox.com Additionally, studies in non-human primates have shown that NCX 470 increases both outflow facility and uveoscleral outflow. firstwordpharma.comnicox.com These findings indicate that NCX 470's dual mechanism of action influences both major aqueous humor outflow pathways. ontosight.aifirstwordpharma.comarvojournals.orgresearchgate.netnicox.com

| Study Model | Treatment Group | Outflow Facility (µL/min/mmHg, mean ± SEM) | Uveoscleral Outflow (µL/min, mean ± SEM) |

| Non-human primates (in vivo) | Vehicle | 0.37 ± 0.09 | 0.62 ± 0.26 |

| Non-human primates (in vivo) | NCX 470 | 0.64 ± 0.17 | 1.53 ± 0.39 |

| Human Trabecular Meshwork/Schlemm's Canal Constructs (in vitro) | Vehicle | 0.47 ± 0.02 (µL/min/mm²/mmHg) | Not applicable |

| Human Trabecular Meshwork/Schlemm's Canal Constructs (in vitro) | NCX 470 | 0.76 ± 0.03 (µL/min/mm²/mmHg) | Not applicable |

| Human Trabecular Meshwork/Schlemm's Canal Constructs (in vitro) | Bimatoprost | Increased vs. Vehicle, less than NCX 470 | Not applicable |

Effects on Conventional Outflow Facility (e.g., in 3D-HTM/HSC Constructs)

The conventional outflow pathway, primarily involving the trabecular meshwork and Schlemm's canal, is a major determinant of IOP arvojournals.org. Preclinical research has explored the impact of NCX 470 on the outflow facility of this pathway.

Studies using bioengineered three-dimensional (3D) human trabecular meshwork/Schlemm's canal (HTM/HSC) constructs have demonstrated that NCX 470 significantly improves outflow facility nicox.comresearchgate.netbiospace.comnicox.comresearchgate.netpatsnap.comresearchgate.net. These constructs, sometimes exposed to transforming growth factor-β2 (TGFβ2) to mimic glaucomatous conditions, serve as a valuable in vitro model for assessing drug effects on the conventional outflow pathway nicox.comresearchgate.netresearchgate.net.

In TGFβ2-treated 3D-HTM/HSC constructs, which exhibited diminished outflow facility, NCX 470 (at a concentration of 10µM) effectively increased outflow facility, restoring it to levels comparable to those observed in healthy constructs nicox.comresearchgate.netresearchgate.netpatsnap.comresearchgate.net. For instance, in one study, the outflow facility in TGFβ2-treated constructs was approximately 0.47 ± 0.02 μL/min/mm²/mmHg, while treatment with NCX 470 increased it to about 0.76 ± 0.03 μL/min/mm²/mmHg nicox.comresearchgate.netresearchgate.netpatsnap.comresearchgate.net. Equimolar concentrations of bimatoprost also increased outflow facility in this model, but to a significantly lesser extent compared to NCX 470 nicox.comresearchgate.netresearchgate.netpatsnap.comresearchgate.net. This suggests that the nitric oxide-donating component of NCX 470 contributes significantly to its effect on trabecular outflow facility cakemagazine.orgnicox.comfirstwordpharma.compatsnap.comophthalmologybreakingnews.com.

The improvement in outflow facility observed in these in vitro models is believed to be due to the effect of nitric oxide released by NCX 470 on the trabecular meshwork nicox.comfirstwordpharma.compatsnap.com. Nitric oxide is known to induce relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing hydraulic conductivity and enhancing conventional outflow ontosight.ai.

Data from studies on the effects of NCX 470 on outflow facility in 3D-HTM/HSC constructs:

| Construct Type | Treatment | Outflow Facility (µL/min/mm²/mmHg) | Standard Error | Citation |

| Naive 3D-HTM/HSC | Vehicle | 0.73 | 0.04 | nicox.comresearchgate.net |

| TGFβ2-treated 3D-HTM/HSC | Vehicle | 0.47 | 0.02 | nicox.comresearchgate.net |

| TGFβ2-treated 3D-HTM/HSC | NCX 470 (10µM) | 0.76 | 0.03 | nicox.comresearchgate.net |

| TGFβ2-treated 3D-HTM/HSC | Bimatoprost (10µM) | 0.67 | 0.04 | nicox.comresearchgate.net |

Evaluation of Aqueous Humor Flow Rate in Controlled Systems

Aqueous humor flow rate, or inflow, represents the rate at which fluid is produced by the ciliary body. While many IOP-lowering medications primarily target outflow, some can also influence inflow. Preclinical studies have evaluated the effect of NCX 470 on aqueous humor flow rate in controlled systems, such as in vivo non-human primate models.

In studies conducted in ocular normotensive non-human primates, topical administration of NCX 470 0.1% did not significantly alter aqueous humor flow rate compared to vehicle. The aqueous humor flow rate in vehicle-treated eyes was approximately 2.03 ± 0.22 μL/min, while in NCX 470-treated eyes, it was measured at about 1.93 ± 0.31 μL/min nicox.comarvojournals.orgresearchgate.netpatsnap.comresearchgate.net. These findings suggest that NCX 470's primary mechanism of IOP lowering in these models is not through the reduction of aqueous humor production.

Data from studies on aqueous humor flow rate in non-human primates:

| Treatment | Aqueous Humor Flow Rate (µL/min) | Standard Deviation | Citation |

| Vehicle | 2.03 | 0.22 | nicox.comarvojournals.orgresearchgate.netpatsnap.comresearchgate.net |

| NCX 470 | 1.93 | 0.31 | nicox.comarvojournals.orgresearchgate.netpatsnap.comresearchgate.net |

While preclinical studies in NHP indicated no significant change in aqueous humor flow rate nicox.comarvojournals.orgresearchgate.netpatsnap.comresearchgate.net, exploratory clinical trial data in humans have shown a trend towards significance in changes in aqueous humor flow rate compared to placebo (p=0.072) cakemagazine.orgnicox.comfirstwordpharma.compatsnap.comophthalmologybreakingnews.com. However, the preclinical findings in NHP specifically focused on aqueous inflow and demonstrated it remained unaltered nicox.comarvojournals.orgresearchgate.netpatsnap.comresearchgate.net.

The preclinical data consistently support that NCX 470 enhances aqueous humor outflow through both the conventional (trabecular meshwork) and uveoscleral pathways, with no significant impact on aqueous humor inflow in the NHP model firstwordpharma.comnicox.comarvojournals.orgresearchgate.netpatsnap.comresearchgate.net. This dual mechanism of enhancing outflow contributes to its observed IOP-lowering effects in preclinical models firstwordpharma.comnicox.comarvojournals.orgresearchgate.netbiospace.comresearchgate.netpatsnap.comresearchgate.netarvojournals.org.

Advanced Research Methodologies and Translational Perspectives

Pharmacokinetic-Pharmacodynamic Modeling in Preclinical Drug Development

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling plays a crucial role in the preclinical development of NCX 470 to characterize its absorption, distribution, metabolism, excretion, and its relationship with IOP lowering effects. Studies in various animal models, including rabbits, dogs, and non-human primates, have been instrumental in this process. nicox.comresearchgate.netarvojournals.orgnih.gov

Preclinical studies have shown that NCX 470 is more effective at lowering IOP than equimolar bimatoprost (B1667075) in several animal models of glaucoma and ocular hypertension. researchgate.netarvojournals.orgnih.govresearchgate.net For instance, in transiently ocular hypertensive rabbits, NCX 470 (0.14%) demonstrated an Emax of -7.2 ± 2.8 mm Hg at 90 minutes, while equimolar bimatoprost (0.1%) was ineffective. researchgate.netnih.gov In normotensive dogs and ocular hypertensive monkeys, NCX 470 (0.042%) showed significantly greater IOP reduction compared to equimolar bimatoprost (0.03%) at 18 hours post-dosing. researchgate.netnih.gov The IOP-lowering effect of NCX 470 in these models tended to increase over time, reaching a steady state between 6 and 24 hours after dosing. arvojournals.orgresearchgate.net

PK studies in pigmented Dutch Belted rabbits evaluated the levels of NCX 470, bimatoprost, and bimatoprost acid in aqueous humor, cornea, and iris/ciliary body using liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS). researchgate.netnih.gov These studies revealed that NCX 470 or bimatoprost administration resulted in similar bimatoprost acid exposure in these ocular tissues. researchgate.netnih.gov Concurrently, cyclic guanosine (B1672433) monophosphate (cGMP) levels, a marker of NO signaling, were monitored in aqueous humor and iris/ciliary body using an enzyme immunoassay (EIA) kit. researchgate.netnih.gov NCX 470 significantly increased cGMP levels in both aqueous humor and iris/ciliary body at 18 and 24 hours after dosing, indicating the release of NO in ocular tissue. researchgate.netnih.govresearchgate.net

The observed IOP lowering activity of NCX 470 is attributed to the activation of both PGF2α and NO/cGMP signaling pathways. researchgate.netnih.gov Bimatoprost acid, released from NCX 470, acts via PGF2α receptors, primarily increasing uveoscleral outflow. arvojournals.org The released NO is known to increase conventional outflow facility by relaxing the trabecular meshwork and Schlemm's canal. arvojournals.orgnicox.com This dual mechanism contributes to the enhanced IOP reduction observed with NCX 470 compared to bimatoprost alone. researchgate.netarvojournals.orgnih.govresearchgate.net

Translational PK/PD models are being developed to predict the IOP lowering effect of drugs in patients based on preclinical data. nih.gov A physiology-based mechanistic PK/PD model has been developed to describe baseline and post-treatment IOP in animals and has been successfully translated to predict IOP in patients with glaucoma or ocular hypertension. nih.gov This approach can assist in dose and treatment selection for clinical trials. nih.gov

Data from preclinical studies demonstrating the IOP lowering efficacy of NCX 470 in various animal models:

| Animal Model | NCX 470 Concentration (%) | Equimolar Bimatoprost Concentration (%) | IOP Change (mmHg) - NCX 470 | IOP Change (mmHg) - Bimatoprost | Time Point (hours) | Citation |

| Transiently Ocular Hypertensive Rabbits | 0.14 | 0.1 | -7.2 ± 2.8 (Emax) | Noneffective | 1.5 | researchgate.netnih.gov |

| Normotensive Dogs | 0.042 | 0.03 | -5.4 ± 0.7 | -3.4 ± 0.7 | 18 | researchgate.netnih.gov |

| Ocular Hypertensive Monkeys | 0.042 | 0.03 | -7.7 ± 1.4 | -4.8 ± 1.7 | 18 | researchgate.netnih.gov |

*P < 0.05 versus NCX 470 at the respective time points post dosing. arvojournals.org

Data on cGMP levels in ocular tissues after NCX 470 administration in pigmented Dutch Belted rabbits:

| Ocular Compartment | Treatment | Time Point (hours) | cGMP Level (pmol/g tissue or pmol/mL) | Baseline cGMP Level (pmol/g tissue or pmol/mL) | Citation |

| Iris/Ciliary Body | NCX 470 (0.042%) | 18 | 28.6 ± 1.1 | 9.4 ± 0.7 | researchgate.netarvojournals.orgnih.gov |

| Iris/Ciliary Body | NCX 470 (0.042%) | 24 | 24.8 ± 4.6 | 9.4 ± 0.7 | researchgate.netarvojournals.orgnih.gov |

| Aqueous Humor | NCX 470 (0.042%) | 18 | 18.0 ± 2.3 | 9.3 ± 2.0 | researchgate.netarvojournals.orgnih.gov |

| Aqueous Humor | NCX 470 (0.042%) | 24 | 23.9 ± 1.0 | 9.3 ± 2.0 | researchgate.netarvojournals.orgnih.gov |

*Significantly increased compared to pretreatment values. arvojournals.org

Specialized Methodological Approaches for Ocular Tissue Analysis and Molecular Profiling

Analyzing ocular tissues and their molecular profiles is essential to understand the mechanism of action of NCX 470 and its effects at the cellular level. Specialized methodologies are employed for this purpose.

As mentioned earlier, LC-MS/MS is used to quantify NCX 470, bimatoprost, and bimatoprost acid in ocular tissues like aqueous humor, cornea, and iris/ciliary body. researchgate.netnih.gov This technique allows for the precise measurement of drug concentrations and their metabolites in different ocular compartments, providing insights into their distribution and metabolism.

Enzyme immunoassay (EIA) kits are utilized to monitor cGMP levels in ocular tissues such as aqueous humor and iris/ciliary body. researchgate.netnih.gov Elevated cGMP levels serve as a direct indicator of NO activity, confirming that NCX 470 releases NO within the eye and activates the downstream signaling pathway. researchgate.netarvojournals.orgnih.govresearchgate.net

Beyond quantifying drug levels and key signaling molecules, research on NCX 470 also involves assessing its impact on ocular hemodynamics and retinal physiology. Studies in rabbits using an endothelin-1 (B181129) (ET-1)-induced ischemia/reperfusion injury model have employed methodologies such as measuring ophthalmic artery resistive index (OA-RI) to evaluate ocular blood flow and electroretinogram (ERG) to assess retinal function. nih.govnicox.com These methods helped demonstrate that NCX 470 can ameliorate ocular hemodynamics and retinal cell dysfunction in this model. nih.govnicox.com

Molecular profiling techniques are also applied to investigate the effects of NCX 470 on markers of oxidative stress, inflammation, and apoptosis in retinal tissue. nih.gov For example, levels of reduced glutathione (B108866), 8-Hydroxy-2-deoxyguanosine, and Caspase-3 have been determined in the retina of treated eyes. nih.gov DNA fragmentation has been assessed using terminal deoxynucleotidyl transferase-mediated deoxyuridine triphosphate nick-end labeling (TUNEL) staining. nih.gov These methods provide insights into the protective effects of NCX 470 on retinal cells. nih.gov

Studies on aqueous humor dynamics in non-human primates have utilized methodologies to measure aqueous flow, outflow facility (Cfl), and uveoscleral outflow (Fu). nicox.comnicox.com These techniques have shown that NCX 470 increases both conventional and uveoscleral outflow, contributing to its IOP-lowering effect. nicox.comnicox.com Bioengineered three-dimensional human Trabecular Meshwork/Schlemm's Canal (HTM/HSC™) constructs are also used to monitor drug-induced changes in aqueous humor dynamics in vitro. nicox.com

Future Directions and Research Horizons for Nitric Oxide-Donating Therapies in Ocular Diseases

The success of NO-donating therapies like latanoprostene bunod (Vyzulta) and the promising results from NCX 470 research highlight the significant potential of targeting the NO signaling pathway for treating ocular diseases, particularly glaucoma and ocular hypertension. arvojournals.orgmdpi.commdpi.comnih.govophthalmologytimes.com Future research in this area is focused on several key directions.

One major area of focus is the development of new and improved NO donors with enhanced efficacy, longer duration of action, and minimized side effects. mdpi.com This involves exploring novel chemical entities and optimizing the NO-donating moiety and its linkage to the parent compound. mdpi.com

Translational research will continue to be crucial in bridging the gap between preclinical findings and clinical applications. Refining PK/PD models to better predict human responses and optimize dosing strategies is an ongoing effort. nih.gov

Investigating the potential neuroprotective effects of NO-donating compounds is another important research horizon. While primarily known for their IOP-lowering effects, NO can also play a role in regulating ocular blood flow and potentially promoting the survival of retinal ganglion cells, which are vulnerable in glaucoma. arvojournals.orgnih.govnicox.comnih.gov Future studies will likely delve deeper into these neuroprotective mechanisms and their clinical relevance.

Exploring new delivery systems for NO-donating therapies is also a critical area of research to improve drug bioavailability and sustained release in ocular tissues. nih.gov This could include the development of topical fixed-combination formulations or sustained-release implants. nih.gov

Furthermore, research is needed to address potential challenges associated with NO donors, such as nitrate (B79036) tolerance and the formation of peroxynitrite, which can lead to oxidative stress and potential damage to outflow pathways. mdpi.com Future studies may investigate strategies to mitigate these issues, potentially through co-administration with antioxidants or by designing compounds that release NO in a more controlled manner. mdpi.com

The development of NO-donating therapies represents a significant advancement in the treatment of ocular hypertension and glaucoma by targeting the conventional outflow pathway, which is a primary site of resistance in these conditions. arvojournals.orgmdpi.com Continued research utilizing advanced methodologies for ocular tissue analysis and molecular profiling will be vital in fully understanding the therapeutic potential of these compounds and expanding their application to other ocular diseases where NO signaling plays a role.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。